molecular formula C9H9NO2 B1640528 7-Hydroxy-1-methylindolin-2-one

7-Hydroxy-1-methylindolin-2-one

Cat. No.: B1640528
M. Wt: 163.17 g/mol
InChI Key: OUGXSFYETWHWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 7-Hydroxy-1-methylindolin-2-one typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of isatins and indoles in the presence of catalysts such as p-toluenesulfonic acid (p-TSA). This reaction can be carried out in solvents like dichloromethane at room temperature, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

7-Hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolin-2-one derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

7-Hydroxy-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with the replication of viruses, leading to its antiviral effects .

Comparison with Similar Compounds

7-Hydroxy-1-methylindolin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-hydroxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9NO2/c1-10-8(12)5-6-3-2-4-7(11)9(6)10/h2-4,11H,5H2,1H3

InChI Key

OUGXSFYETWHWBK-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=C1C(=CC=C2)O

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)O

Origin of Product

United States

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